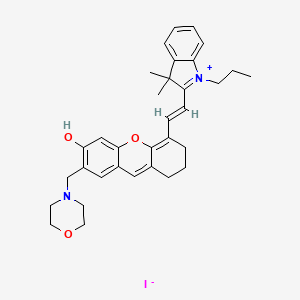
2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C7H3F5O2S. This compound is characterized by the presence of a pentafluorosulfanyl group (-SF5) attached to the benzene ring, which imparts unique physicochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzaldehyde typically involves the introduction of the pentafluorosulfanyl group onto a pre-existing aromatic scaffold. One common method involves the reaction of 2-hydroxybenzaldehyde with pentafluorosulfur fluoride (SF5F) under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products
Oxidation: 2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzoic acid.
Reduction: 2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential as a drug candidate, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzaldehyde is largely dependent on its interaction with molecular targets. The pentafluorosulfanyl group imparts strong electron-withdrawing properties, which can influence the reactivity of the compound. This group can interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-5-(pentafluoro-l6-sulfaneyl)benzaldehyde
- 3-Bromo-2-hydroxy-5-(pentafluoro-l6-sulfaneyl)benzaldehyde
- 2-Chloro-4-(pentafluoro-l6-sulfaneyl)aniline
Uniqueness
2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzaldehyde is unique due to the position of the pentafluorosulfanyl group, which can significantly influence its reactivity and interaction with other molecules. The presence of both hydroxyl and aldehyde functional groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C7H5F5O2S |
|---|---|
Poids moléculaire |
248.17 g/mol |
Nom IUPAC |
2-hydroxy-4-(pentafluoro-λ6-sulfanyl)benzaldehyde |
InChI |
InChI=1S/C7H5F5O2S/c8-15(9,10,11,12)6-2-1-5(4-13)7(14)3-6/h1-4,14H |
Clé InChI |
YIVRJLFZFFUWBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane](/img/structure/B12830142.png)







![6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12830201.png)




